The synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can be achieved through several methods. One notable method involves the reaction of 6-fluorochromane derivatives with chloroacetic acid or its derivatives under specific conditions.
The molecular structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone features a chromene backbone with a chlorine substituent at the second position and a ketone functional group at the first position.
The compound can undergo various chemical reactions typical for halogenated compounds and ketones:
The mechanism of action for 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone primarily revolves around its interaction as an impurity in Nebivolol formulations. While specific mechanisms are not extensively documented for this compound alone, its structural components suggest potential interactions with adrenergic receptors due to its chromene structure.
The physical properties of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone include:
Property | Value |
---|---|
Molecular Weight | 228.65 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
LogP | 2.327 |
These properties indicate moderate lipophilicity which may influence its bioavailability in pharmaceutical applications .
The primary application of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone lies within the pharmaceutical industry as an impurity in Nebivolol production. Monitoring this compound is crucial for ensuring drug safety and efficacy.
Chromene and dihydrochromene (chroman) scaffolds represent privileged heterocyclic structures in medicinal chemistry, valued for their presence in bioactive natural products and synthetic pharmaceuticals. The introduction of fluorine at the C6 position of the chroman ring, as seen in 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS: 943126-72-5), emerged strategically to enhance metabolic stability, membrane permeability, and target binding affinity in drug candidates. Early chromene derivatives exhibited limitations in pharmacokinetics and selectivity. The incorporation of fluorine, a bioisostere with high electronegativity and small atomic radius, addressed these issues by modulating electronic distribution and reducing susceptibility to oxidative metabolism [10]. This compound’s specific structural framework—combining the dihydrochromene core with a reactive 2-chloroacetyl side chain—evolved from synthetic efforts to create stereochemically complex β-adrenergic receptor blockers. Its development signifies a deliberate shift towards targeted intermediates enabling asymmetric synthesis of enantiopure therapeutics, moving away from racemic mixtures prevalent in early cardiovascular drugs like propranolol [10].
Table 1: Evolution of Key Chromene Derivatives in Drug Synthesis
Compound Class | Structural Feature | Therapeutic Application | Limitation Addressed by 6-Fluoro Substitution |
---|---|---|---|
Simple Chromenes (e.g., Flavonoids) | Unsubstituted or hydroxy-substituted | Antioxidants, Vasodilators | Low metabolic stability, poor selectivity |
Early Synthetic Chromans | Halogen (Cl/Br) at aromatic positions | Antimicrobials | Toxicity concerns, insufficient bioavailability |
6-Fluorochroman Derivatives | Fluorine at C6, Functionalized at C2 | β-Blocker intermediates (Nebivolol) | Enhanced metabolic stability, improved receptor affinity |
This compound (Molecular Formula: C₁₁H₁₀ClFO₂, MW: 228.65 g/mol) serves as a linchpin intermediate in synthesizing advanced β-blocker analogs due to its strategically positioned electrophilic centers. The carbonyl group facilitates stereoselective reductions to chiral alcohols, while the chlorine atom enables nucleophilic displacement reactions with amines—critical for forming the amino alcohol pharmacophore essential for β-adrenergic receptor antagonism [3] [5] [9]. Industrially, it is designated as Nebivolol Impurity 101 or NBV-T3, reflecting its significance and controlled presence in the nebivolol manufacturing process. Suppliers like ABA Chemicals Corporation highlight its role as a Key Starting Material (KSM) for scalable API synthesis [3] [9]. The compound’s reactivity is demonstrated in two key transformations:
Table 2: Key Transformations Enabled by the Chloroacetyl Group
Reaction Type | Conditions | Product | Application in β-Blocker Synthesis |
---|---|---|---|
Enzymatic Reduction | Ketoreductase-228, NADPH cofactor | (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol | Chiral building block for nebivolol side chain |
Nucleophilic Substitution | Benzylamine, K₂CO₃, acetone, 50°C | N-benzyl-2-amino-1-(6-fluorochroman-2-yl)ethanol | Protected aminoalcohol fragment |
Epoxide Formation | NaOH, methanol, 0°C | 6-fluoro-3,4-dihydro-2H-chromen-2-yl)oxirane | Electrophile for C-N bond formation in API |
Within the nebivolol (C₂₂H₂₅F₂NO₄) synthesis pathway, this chloroketone is a critical branch point for installing stereochemistry and assembling the API’s symmetric structure. Two primary routes utilize it:
Catalytic advancements further optimize its use:
Solvent choice significantly impacts reaction efficiency due to the compound’s moderate polarity (logP ~2.1). Dichloromethane (ε=8.9) is optimal for Friedel-Crafts-type reactions, while tetrahydrofuran (ε=7.6) facilitates organometallic reductions [5].
Table 3: Role in Nebivolol Synthesis Steps
Synthetic Stage | Input Compound | Reaction | Product/Outcome | Yield |
---|---|---|---|---|
Chroman Ring Functionalization | Methyl 6-fluorochromane-2-carboxylate | Sulfur ylide chain extension | β-Ketosulfoxonium ylide | 86% |
Chloroketone Generation | β-Ketosulfoxonium ylide | HCl/dioxane, THF, 75°C | 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 85% |
Stereoselective Reduction | Chloroketone | Ketoreductase-228, NADPH | (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol | 92% |
Epoxide Formation | (S)-chlorohydrin | NaOH, methanol, 0°C | (2R,3S)-epoxide | 78% |
API Assembly | (2R,3S)-epoxide + (R)-aminochroman | Nucleophilic ring-opening | (S,R,R,R)-Nebivolol | 70% |
Table 4: Solvent Effects on Key Reactions
Solvent | Polarity (Dielectric Constant) | Typical Reaction | Advantage |
---|---|---|---|
Tetrahydrofuran | Moderate (7.6) | Grignard reactions, Lithiations | Solubilizes organometallics, inert to ketone |
Dichloromethane | Low (8.9) | Friedel-Crafts acylation, Epoxidation | Stabilizes carbocation intermediates |
Acetonitrile | High (37.5) | SN₂ reactions, HPLC purification | High polarity drives displacement equilibria |
Toluene | Low (2.4) | High-temperature crystallizations | Low cost, facilitates product isolation |
The compound’s crystalline structure (monoclinic, P2₁/c space group, Z=4) enables purification control via recrystallization, crucial for minimizing diastereomeric impurities in the final API. Weak C─H···π hydrogen bonds (distance: 2.76 Å, angle: 129°) form inversion dimers in the solid state, influencing crystal packing and solubility [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: